Comparative In Vitro Potency of SP187 (UV-4) Versus Parent Compound NB-DNJ (UV-1) Against Ebola and Marburg Viruses
In a direct head-to-head panel study of NB-DNJ analogs (UV-1 through UV-5), SP187 (UV-4) demonstrated quantifiable antiviral activity against both EBOV and MARV, while the parent compound NB-DNJ (UV-1) exhibited no detectable inhibition up to the highest concentration tested [1]. This differential potency within a controlled experimental panel demonstrates the critical impact of N-alkyl chain modifications on antiviral efficacy [1].
| Evidence Dimension | In vitro antiviral activity (IC50) against EBOV and MARV |
|---|---|
| Target Compound Data | IC50: 29.97 μM (EBOV), 47.72 μM (MARV) |
| Comparator Or Baseline | NB-DNJ (UV-1): no detectable inhibition up to 62.5 μM (highest concentration tested) |
| Quantified Difference | SP187 IC50 < 62.5 μM (quantifiable) vs UV-1 >62.5 μM (no detectable activity) |
| Conditions | Vero cells; yield-plaque assay; compounds tested at 8 concentrations with 2-fold dilutions starting at 62.5 μM; MOI 0.1; 72h incubation [1] |
Why This Matters
This demonstrates that SP187 is not interchangeable with the parent compound NB-DNJ (Miglustat), which lacks measurable anti-filovirus activity, validating the structural optimization that created SP187 as a distinct antiviral entity.
- [1] Warfield KL, et al. Assessment of the potential for host-targeted iminosugars UV-4 and UV-5 activity against filovirus infections in vitro and in vivo. Antiviral Res. 2017 Feb;138:22-31. View Source
